

The Lipophilic Nature of 4-Di-10-ASP: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Di-10-ASP

Cat. No.: B1147751

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Introduction

4-(4-(didecylamino)styryl)-N-methylpyridinium iodide, commonly known as **4-Di-10-ASP**, is a fluorescent lipophilic tracer widely utilized in cellular and membrane biophysics research. Its amphipathic structure, consisting of a hydrophilic pyridinium headgroup and long hydrophobic decyl tails, dictates its spontaneous insertion into phospholipid bilayers. This property makes it an invaluable tool for staining and visualizing cell membranes, tracking neuronal pathways, and probing the biophysical properties of lipid environments. Furthermore, **4-Di-10-ASP** exhibits voltage-sensitive fluorescence, allowing for the real-time monitoring of membrane potential changes in excitable and non-excitable cells. This technical guide provides a comprehensive overview of the lipophilic nature of **4-Di-10-ASP**, detailing its physicochemical properties, experimental applications, and the underlying mechanisms of its function.

Physicochemical Properties of 4-Di-10-ASP

The lipophilicity of a compound is a critical determinant of its interaction with biological membranes. For **4-Di-10-ASP**, its strong lipophilic character drives its partitioning from aqueous solutions into the hydrophobic core of the lipid bilayer. This is quantitatively described by its partition coefficient (LogP).

Property	Value	Source
Molecular Formula	C34H55IN2	MedChemExpress[1][2]
Molecular Weight	618.72 g/mol	MedChemExpress[1][2]
Excitation Maximum (in Methanol)	485 nm	MedChemExpress[1][2]
Emission Maximum (in Methanol)	607 nm	MedChemExpress[1][2]
Calculated LogP	6.35 ± 0.45	Molinspiration
SMILES	<chem>C[N+]1=CC=C(/C=C/C2=CC=C(N(CCCCCCCCCC)CCCC(CCCC)C=C2)C=C1.[I-]</chem>	MedChemExpress[1][2]

Table 1: Physicochemical properties of **4-Di-10-ASP**. The LogP value was calculated using the Molinspiration online property calculation toolkit.

Experimental Protocols

General Protocol for Staining Phospholipid Membranes

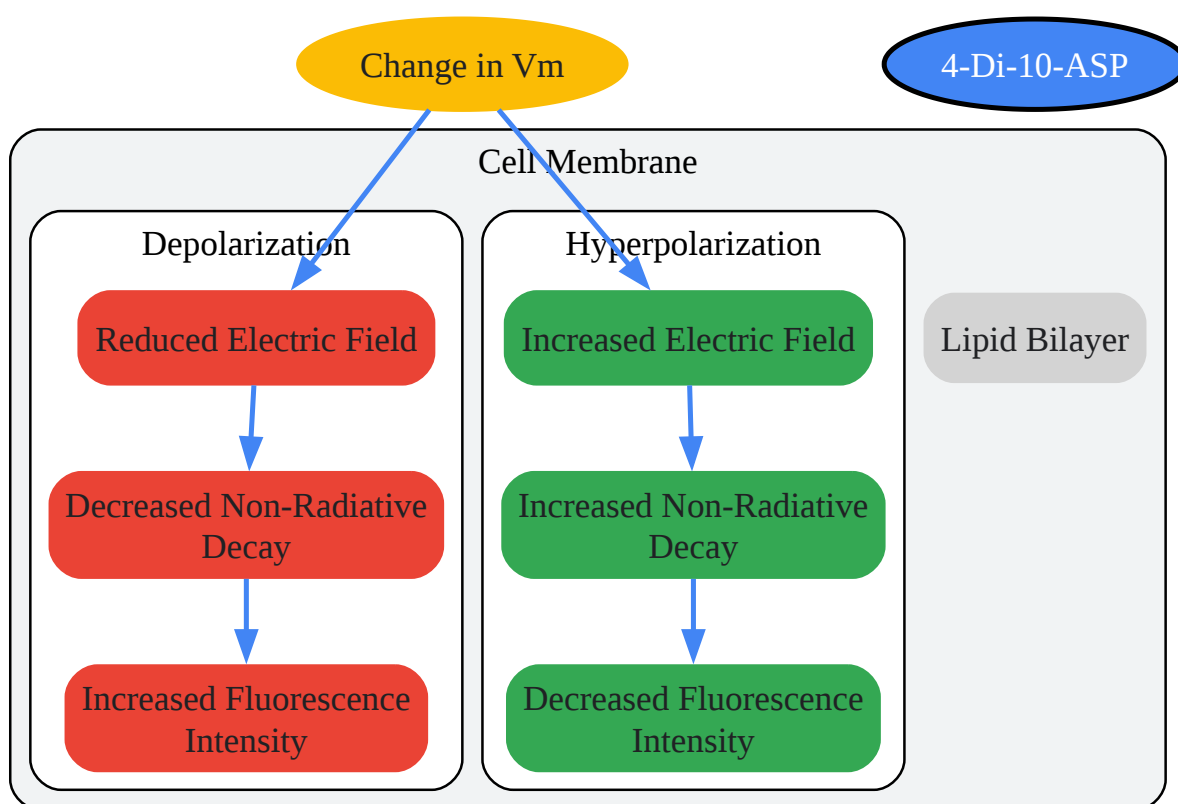
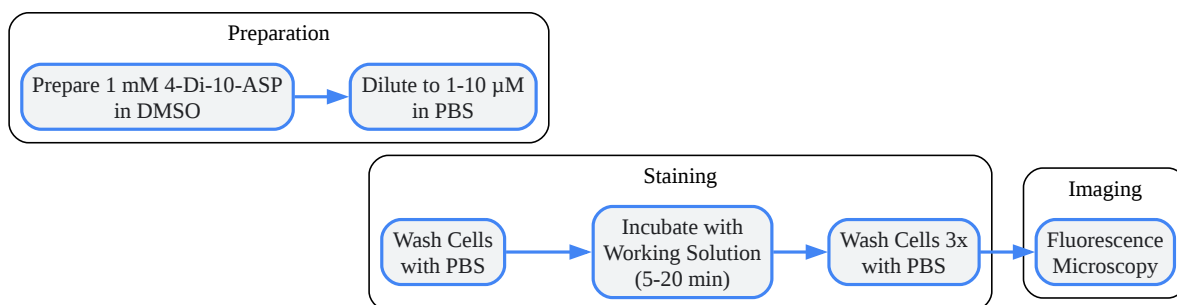
This protocol describes the general procedure for staining live cells with **4-Di-10-ASP** to visualize their plasma membranes.

Materials:

- **4-Di-10-ASP** stock solution (1 mM in DMSO)
- Phosphate-buffered saline (PBS) or other suitable physiological buffer
- Live cell culture
- Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar)

Procedure:

- Prepare a working solution of **4-Di-10-ASP** by diluting the stock solution in PBS to a final concentration of 1-10 μM . The optimal concentration may vary depending on the cell type and experimental conditions.
- Wash the cells twice with PBS to remove any residual culture medium.
- Incubate the cells with the **4-Di-10-ASP** working solution for 5-20 minutes at room temperature or 37°C. Incubation time should be optimized for the specific cell line.
- Wash the cells three times with PBS to remove excess dye.
- Image the stained cells using a fluorescence microscope. The lipophilic tails of **4-Di-10-ASP** will insert into the cell membrane, rendering it fluorescent.



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References

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